molecular formula C27H21N5O5S B1194834 TOPKi-NBD

TOPKi-NBD

Cat. No. B1194834
M. Wt: 527.555
InChI Key: XJDHLLYAVMWUKT-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TOPKi-NBD is a novel highly specific fluorescent TOPK inhibitor.

Scientific Research Applications

Tumor Imaging

TOPKi-NBD, a fluorescently labeled TOPK inhibitor, has shown potential in tumor imaging. A study demonstrated that TOPKi-NBD, created by conjugating the fluorescent molecule NBD to the TOPK inhibitor OTS514, exhibits specific tumor uptake after systemic administration and is detectable inside cancer cells. This innovation represents a step towards the development of TOPK-specific fluorescent inhibitors for in vivo imaging and tumor delineation, highlighting the potential of TOPKi-NBD in cancer-specific imaging across various tumors (Pirovano, Roberts, & Reiner, 2019).

Radiobiological Experiments

While not directly related to TOPKi-NBD, the TOPAS-nBio extension to the TOPAS simulation toolkit represents significant advancements in radiobiological experiments at the cellular and sub-cellular scale. It extends Geant4-DNA and includes detailed simulations of patient-scale properties, providing a comprehensive framework for modeling radiobiological effects and understanding the biological response to radiation. This research is crucial for advancing our understanding of radiobiological effects in the context of cancer treatment and other applications (Schuemann et al., 2018).

Annotation of Structural Genomics

TOPSAN, The Open Protein Structure Annotation Network, is a platform combining wiki model openness with scientific communication quality control. It facilitates research collaborations and scientific dialogue on structural genomics. This tool is pivotal in enhancing the impact of structures determined by structural genomics centers, making them more accessible and integrative with other relevant research (Weekes et al., 2010).

Mass Spectrometry Research

In the context of mass spectrometry, the TOP Down method has seen growth and development, providing an alternative to the Bottom Up approach. This method involves the analysis of intact proteins and offers new avenues for proteomic studies. While it's not directly related to TOPKi-NBD, this advancement in mass spectrometry could potentially enhance the analysis of protein interactions and modifications in various research areas, including cancer research (Garcia, 2010).

properties

Product Name

TOPKi-NBD

Molecular Formula

C27H21N5O5S

Molecular Weight

527.555

IUPAC Name

(R)-8-Hydroxy-6-methyl-9-(4-(1-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propan-2-yl)phenyl)thieno[2,3-c]quinolin-4(5H)-one

InChI

InChI=1S/C27H21N5O5S/c1-13-11-20(33)21(22-17-9-10-38-26(17)27(34)29-23(13)22)16-5-3-15(4-6-16)14(2)12-28-18-7-8-19(32(35)36)25-24(18)30-37-31-25/h3-11,14,28,33H,12H2,1-2H3,(H,29,34)/t14-/m0/s1

InChI Key

XJDHLLYAVMWUKT-AWEZNQCLSA-N

SMILES

O=C1NC2=C(C(C3=CC=C([C@@H](C)CNC4=CC=C([N+]([O-])=O)C5=NON=C54)C=C3)=C(O)C=C2C)C6=C1SC=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TOPKi-NBD

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TOPKi-NBD
Reactant of Route 2
Reactant of Route 2
TOPKi-NBD
Reactant of Route 3
Reactant of Route 3
TOPKi-NBD
Reactant of Route 4
Reactant of Route 4
TOPKi-NBD
Reactant of Route 5
Reactant of Route 5
TOPKi-NBD
Reactant of Route 6
Reactant of Route 6
TOPKi-NBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.